![molecular formula C7H5N3O B2610746 3-Azidobenzaldehyde CAS No. 42460-46-8](/img/structure/B2610746.png)
3-Azidobenzaldehyde
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Overview
Description
3-Azidobenzaldehyde is a chemical compound with the molecular formula C7H5N3O . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 3-Azidobenzaldehyde has been described in several studies. For instance, a copper-catalyzed cyclization of o-azidobenzaldehyde and nitro-olefins was developed . Another study reported a novel and efficient protocol concerning palladium catalyzing the three-component reaction of 2-azidobenzaldehyde, isocyanide, and hydroxylamine hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-Azidobenzaldehyde can be analyzed using various analytical techniques suitable for characterizing pharmaceutical protein powders, providing structural, and conformational information, as well as insights into dynamics .
Chemical Reactions Analysis
3-Azidobenzaldehyde participates in various chemical reactions. For example, it has been used in the synthesis of quinazoline-3-oxides via a Pd (ii) catalyzed azide–isocyanide coupling/cyclocondensation reaction . Another study reported the use of 3-Azidobenzaldehyde in the synthesis of 1,2,3-triazolobenzodiazepinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azidobenzaldehyde can be determined using various analytical techniques. These properties include color, density, hardness, and melting and boiling points .
Scientific Research Applications
- Quinoline is a privileged heterocyclic ring present in many drug molecules and bioactive compounds. Researchers have explored 2-azidobenzaldehyde-based [4+2] annulation for synthesizing quinoline derivatives. These include fused and spiro-quinolines, quinoline-4-ols, and 4-aminoquinolines. Quinolines exhibit diverse biological activities, making this field of study crucial for drug development .
- Azides play a pivotal role in click chemistry. Reactions like copper-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) utilize azidobenzaldehyde as a key building block. These reactions enable efficient synthesis of complex molecules and functional materials .
Heterocyclic Synthesis:
Click Chemistry:
Mechanism of Action
Target of Action
It is known to participate in chemical reactions as a reagent, particularly in the synthesis of quinazoline-3-oxides .
Mode of Action
3-Azidobenzaldehyde interacts with its targets through chemical reactions. For instance, it is involved in a palladium-catalyzed three-component reaction with isocyanide and hydroxylamine hydrochloride . This reaction involves the concatenation of azide–isocyanide denitrogenative coupling .
Biochemical Pathways
It is known to participate in the synthesis of quinazoline-3-oxides , which are involved in various biochemical pathways.
Result of Action
The result of 3-Azidobenzaldehyde’s action is the formation of new compounds. For example, it is used in the synthesis of quinazoline-3-oxides . The exact molecular and cellular effects of these compounds would depend on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 3-Azidobenzaldehyde can be influenced by various environmental factors. For instance, the palladium-catalyzed three-component reaction involving 3-Azidobenzaldehyde is sensitive to reaction conditions such as temperature and the presence of other reagents .
Safety and Hazards
Azides, including 3-Azidobenzaldehyde, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .
Future Directions
Future research on 3-Azidobenzaldehyde could focus on developing new synthetic methods and exploring its potential applications in various fields. For example, a recent study highlighted 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives . Another study discussed nucleophilic transformations of azido-containing carbonyl compounds .
properties
IUPAC Name |
3-azidobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJDGRYGBYCWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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